molecular formula C13H15BrN2O B6631013 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile

Numéro de catalogue B6631013
Poids moléculaire: 295.17 g/mol
Clé InChI: NOUAVKMEZBWBOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile, also known as BHMN, is a chemical compound that has been gaining attention in the scientific research community. This compound has shown potential in various research applications, including cancer treatment and neurological disorders. In

Applications De Recherche Scientifique

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has shown potential in various scientific research applications. One of the most promising applications is in cancer treatment. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by targeting the microtubule network, which is essential for cell division. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to the death of cancer cells.
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also shown potential in the treatment of neurological disorders. It has been shown to activate the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to alleviate neuropathic pain in animal models and improve cognitive function in Alzheimer's disease models.

Mécanisme D'action

5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile's mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile binds to the colchicine binding site on the microtubules, leading to the destabilization of the microtubule network. This destabilization leads to the death of cancer cells. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile also binds to the sigma-1 receptor, leading to its activation. The activation of the sigma-1 receptor leads to the modulation of various neurological processes.
Biochemical and Physiological Effects:
5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has been shown to have various biochemical and physiological effects. In cancer cells, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile disrupts the microtubule network, leading to cell death. In neurological disorders, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile activates the sigma-1 receptor, leading to the modulation of various neurological processes. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile research. One direction is to explore its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, future research could focus on improving the solubility of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile is a promising compound that has shown potential in various scientific research applications. Its mechanism of action involves its interaction with the microtubule network and the sigma-1 receptor. 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile has several biochemical and physiological effects and has advantages and limitations for lab experiments. Future research could explore its potential in combination with other cancer treatments and in other neurological disorders.

Méthodes De Synthèse

The synthesis of 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile involves the reaction of 5-bromo-2-nitrobenzonitrile with 3-hydroxy-3-methylpiperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This synthesis method has been optimized and can produce high yields of pure 5-Bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile.

Propriétés

IUPAC Name

5-bromo-2-(3-hydroxy-3-methylpiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c1-13(17)5-2-6-16(9-13)12-4-3-11(14)7-10(12)8-15/h3-4,7,17H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUAVKMEZBWBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C2=C(C=C(C=C2)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.